molecular formula C9H10BrNO2 B1267285 2-bromoethyl N-phenylcarbamate CAS No. 32353-12-1

2-bromoethyl N-phenylcarbamate

Cat. No. B1267285
CAS RN: 32353-12-1
M. Wt: 244.08 g/mol
InChI Key: QVXXUDSODOZFNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-bromoethyl N-phenylcarbamate often involves palladium-catalyzed C-H functionalization processes. For instance, a method for the ortho-bromination of O-arylcarbamates using N-bromosuccinimide (NBS) under palladium catalysis has been described, highlighting the efficiency of bromination in the presence of a palladium catalyst (A. John & K. Nicholas, 2012).

Molecular Structure Analysis

The molecular structure of derivatives close to 2-bromoethyl N-phenylcarbamate can be complex and diverse. For example, the structure of 2-bromo-1-phenyl-1,2-dicarba-closo-dodecaborane(12) has been determined crystallographically, showing specific orientations and interactions within the molecule, such as tentative evidence for a weak intramolecular Ph...Br interaction (T. McGrath & A. J. Welch, 1995).

Chemical Reactions and Properties

Chemical reactions involving 2-bromoethyl N-phenylcarbamate derivatives can be complex, involving multiple steps or specific conditions for certain reactions to occur. The reactions of N- and C-alkenylanilines with bromine to give various products indicate the reactivity of similar structures under specific conditions (I. S. Afon'kin et al., 2004).

Physical Properties Analysis

The physical properties of 2-bromoethyl N-phenylcarbamate and related compounds are crucial for their application in different fields. These properties can include melting points, boiling points, solubility in various solvents, and more. While specific data for 2-bromoethyl N-phenylcarbamate was not directly found, studies on similar compounds offer insights into how these physical properties can be determined and their significance.

Chemical Properties Analysis

The chemical properties of such compounds are defined by their reactivity, stability, and the types of reactions they can undergo. The facile regeneration of carbonyl compounds from semicarbazones by potassium bromate, for example, illustrates the chemical reactivity of carbonyl compounds and their derivatives, highlighting the potential for various chemical transformations (S. Narayanan & V. S. Srinivasan, 1987).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Anilides and Carbamates : 2-Bromoethyl N-Phenylcarbamate is involved in the synthesis of anilides and carbamates. For instance, isomerization of certain anilines, when treated with bromine, leads to the formation of phenylcarbamates (Afon'kin et al., 2004).
  • Silylating Agents : Some derivatives of N-phenylcarbamates, like trimethylsilyl N-(4-bromophenyl)carbamate, are significant as silylating agents in chemical synthesis (Böcskei et al., 1996).

Catalysis and Functionalization

  • Palladium-Catalyzed Reactions : N-Phenylcarbamates are used in palladium-catalyzed ortho-arylation reactions, involving the functionalization of aromatic C-H bonds (Zhao et al., 2010).

Crosslinking and Polymer Chemistry

  • Crosslinking of Polymers : N-phenylcarbamates, including derivatives, are used as crosslinking agents for polymers containing labile hydrogens (Sun et al., 1984).

Enzyme Inhibition Studies

  • Potential Enzyme Inhibitors : Derivatives of N-phenylcarbamates are prepared as potential inhibitors of specific enzymes like β-N-acetylglucosaminidases (Beer et al., 1990).

Chiral Discrimination and Resolution

  • Chiral Discrimination in HPLC : Certain phenylcarbamate derivatives are used in high-performance liquid chromatography (HPLC) for chiral recognition and resolution (Okamoto et al., 1986).

properties

IUPAC Name

2-bromoethyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXXUDSODOZFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309941
Record name 2-bromoethyl N-phenylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromoethyl N-phenylcarbamate

CAS RN

32353-12-1
Record name NSC220027
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Record name 2-bromoethyl N-phenylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMOETHYL N-PHENYLCARBAMATE
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